2-[3-(Methanesulfinyl)propoxy]benzoic acid
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Overview
Description
2-[3-(Methanesulfinyl)propoxy]benzoic acid is an organic compound that features a benzoic acid core with a methanesulfinylpropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methanesulfinyl)propoxy]benzoic acid typically involves the reaction of 3-(methanesulfinyl)propyl alcohol with benzoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the esterification process, followed by oxidation to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions followed by controlled oxidation processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methanesulfinyl)propoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of 2-[3-(Methanesulfonyl)propoxy]benzoic acid.
Reduction: Formation of 2-[3-(Methylthio)propoxy]benzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[3-(Methanesulfinyl)propoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Methanesulfinyl)propoxy]benzoic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The benzoic acid moiety may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Methylthio)propoxy]benzoic acid
- 2-[3-(Methanesulfonyl)propoxy]benzoic acid
- 3-(Methanesulfinyl)propyl benzoate
Uniqueness
2-[3-(Methanesulfinyl)propoxy]benzoic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct redox properties
Properties
CAS No. |
90183-68-9 |
---|---|
Molecular Formula |
C11H14O4S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-(3-methylsulfinylpropoxy)benzoic acid |
InChI |
InChI=1S/C11H14O4S/c1-16(14)8-4-7-15-10-6-3-2-5-9(10)11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) |
InChI Key |
BFHNHWWCAFYGIU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCCOC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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